
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride can be synthesized through the chlorination of 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzenesulfonyl chlorides.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfides.
Scientific Research Applications
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The chlorine atom and the sulfonyl chloride group are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine and methylsulfanyl substitutions.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a methylsulfanyl group.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methylsulfanyl group
Uniqueness
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H6Cl2O2S2 |
---|---|
Molecular Weight |
257.2 g/mol |
IUPAC Name |
4-chloro-3-methylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2S2/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 |
InChI Key |
XOSDVDBUNXVDID-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.